calcitetrol
CAS No.: 50648-94-7
Cat. No.: VC1843703
Molecular Formula: C27H44O4
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50648-94-7 |
|---|---|
| Molecular Formula | C27H44O4 |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 |
| Standard InChI Key | WFZKUWGUJVKMHC-QPGHTDHKSA-N |
| Isomeric SMILES | C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
| SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
| Canonical SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Introduction
Calcitetrol, chemically identified as 1alpha,24R,25-trihydroxyvitamin D3 (1α,24R,25(OH)3D3), functions as a metabolite formed during the inactivation pathway of vitamin D metabolism. It represents a critical step in the body's regulation of vitamin D activity levels, serving as part of the complex homeostatic system that maintains appropriate calcium and phosphate balance . While calcitriol has been extensively studied for its pivotal role in calcium regulation, bone metabolism, and immunomodulation, calcitetrol has received less research attention despite its significance in the vitamin D metabolic pathway.
Chemical Structure and Properties
Molecular Identification
Calcitetrol is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C27H44O4 |
| Molecular Weight | 432.64 g/mol |
| CAS Number | 56142-94-0 |
| Relative Density | Not fully determined, estimated ~1.10 g/cm³ (similar to related compounds) |
| Synonyms | (24R)-24-Hydroxycalcitriol, 1alpha,24R,25-trihydroxyvitamin D3, 1alpha,24R,25(OH)3D3 |
Calcitetrol's structure builds upon the secosteroid framework characteristic of vitamin D compounds, featuring three hydroxyl groups at positions 1, 24R, and 25 . The presence of these three hydroxyl groups distinguishes calcitetrol from its precursor molecules and contributes to its specific biological properties and metabolic fate.
Structural Characteristics
Biosynthesis and Metabolism
Metabolic Pathway
Calcitetrol formation occurs through a specific enzymatic pathway in vitamin D metabolism. The process involves the following sequence:
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Conversion of 7-dehydrocholesterol to vitamin D3 (cholecalciferol) in the skin upon exposure to UV light
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Hydroxylation of vitamin D3 to 25-hydroxyvitamin D3 (calcidiol) in the liver
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Further hydroxylation to 1,25-dihydroxyvitamin D3 (calcitriol) primarily in the kidney
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Hydroxylation of calcitriol to calcitetrol (1α,24R,25-trihydroxyvitamin D3) through CYP24A1 enzyme activity
This metabolic sequence represents the body's method for regulating the biological activity of vitamin D, with calcitetrol formation serving as part of the inactivation process.
Enzymatic Regulation
The conversion of calcitriol to calcitetrol is primarily catalyzed by the enzyme CYP24A1 (24-hydroxylase), which plays a crucial role in vitamin D catabolism. Research has demonstrated that CYP24A1 encodes the enzyme that modifies both calcitriol and calcidiol to inactive calcitetrol . This enzymatic activity represents a critical regulatory mechanism controlling calcitriol levels and preventing hypercalcemia.
Biological Significance
Role in Vitamin D Inactivation
Calcitetrol primarily functions as an inactive metabolite in the vitamin D pathway. While calcitriol acts as the biologically active form that binds to vitamin D receptors (VDRs) to regulate gene expression, calcitetrol represents a step in the inactivation process, reducing calcitriol's biological effects . This inactivation pathway is essential for maintaining appropriate levels of active vitamin D and preventing hypercalcemia.
Research indicates that calcitetrol exhibits significantly reduced binding affinity for the vitamin D receptor compared to calcitriol, resulting in diminished biological activity. This reduced activity is consistent with its role as a catabolic product rather than an active signaling molecule.
Physiological Implications
The formation of calcitetrol has several physiological implications:
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Regulation of calcitriol concentration to prevent hypercalcemia
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Maintenance of calcium homeostasis through modulation of active vitamin D levels
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Potential role as a biomarker for vitamin D metabolism status
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Possible involvement in feedback mechanisms controlling vitamin D activity
Analytical Detection and Measurement
Methods of Detection
Detection and quantification of calcitetrol in biological samples typically involve sophisticated analytical techniques:
| Analytical Method | Application | Sensitivity |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative analysis in serum and tissues | High |
| High-Performance Liquid Chromatography (HPLC) | Separation from other vitamin D metabolites | Moderate |
| Radioimmunoassay (RIA) | Detection in biological fluids | Variable |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation | High |
These methods enable researchers to study calcitetrol's presence and concentration in various biological contexts, though standardization of reference ranges remains challenging due to relatively limited research focus compared to other vitamin D metabolites.
Biological Distribution
Calcitetrol has been detected in various biological systems:
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Human serum and plasma as a circulating metabolite
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Tissue samples, particularly in kidney and liver
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Reported presence in both Homo sapiens and Ambystoma mexicanum (Mexican axolotl)
The ratio of active calcitriol to inactive calcitetrol might provide valuable diagnostic information in disorders of calcium homeostasis, including chronic kidney disease and hyperparathyroidism.
Research Status
Current research examining calcitetrol remains relatively limited compared to studies of calcitriol. Key research findings include:
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Identification of calcitetrol as a major metabolite in the catabolism of calcitriol
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Confirmation of CYP24A1 as the primary enzyme responsible for calcitetrol formation
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Detection of calcitetrol in human biological samples
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Preliminary investigations into potential biological activities
Comparative Analysis with Related Compounds
Calcitetrol versus Calcitriol
The structural and functional differences between calcitetrol and calcitriol provide insight into vitamin D metabolism:
| Characteristic | Calcitetrol | Calcitriol |
|---|---|---|
| Chemical Formula | C27H44O4 | C27H44O3 |
| Hydroxylation Pattern | 1α,24R,25-trihydroxylated | 1α,25-dihydroxylated |
| Biological Activity | Largely inactive metabolite | Highly active form of vitamin D |
| Binding Affinity to VDR | Low | High |
| Primary Function | Catabolic product | Hormonal signaling molecule |
| Formation | End-product of vitamin D metabolism | Active metabolite formed in kidney |
This comparison highlights calcitetrol's position as a downstream metabolite in the vitamin D pathway, representing a step in the body's mechanism for regulating calcitriol activity.
Role in Vitamin D Metabolic Network
Within the broader vitamin D metabolic network, calcitetrol occupies a specific position:
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Follows the formation of calcitriol in the metabolic sequence
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Represents one of several inactivation pathways for vitamin D metabolites
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Formation regulated by physiological calcium levels and parathyroid hormone
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May participate in feedback mechanisms controlling vitamin D synthesis
Future Research Directions
Knowledge Gaps
Despite progress in understanding calcitetrol's basic properties, several significant knowledge gaps remain:
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Complete characterization of calcitetrol's biological effects, if any
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Potential role in pathological conditions related to vitamin D metabolism
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Utility as a biomarker for vitamin D status or CYP24A1 activity
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Reference ranges across different populations and physiological states
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Relationship to other vitamin D metabolites in various clinical conditions
Addressing these gaps would enhance understanding of vitamin D metabolism and potentially reveal new diagnostic or therapeutic applications.
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